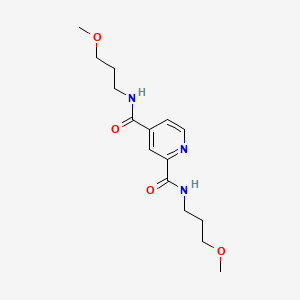
Safironil
Overview
Description
Safironil is a small molecule drug known for its antifibrotic properties. It functions as a competitive inhibitor of collagen protein synthesis, primarily targeting hepatic stellate cells (HSCs) to reduce liver fibrogenesis . Initially developed by Sanofi, this compound has shown potential in reversing liver fibrosis, particularly in combination with other treatments .
Preparation Methods
Safironil is synthesized as a competitive inhibitor of prolyl 4-hydroxylase, an enzyme essential for collagen formation . The synthetic route involves amidation of carboxyl groups to create an inactive pro-drug, which is then converted to its active form through oxidative deamidation by the cytochrome P-450 family of heme proteins . This method ensures liver specificity due to the high concentration of cytochrome P-450 in the liver .
Chemical Reactions Analysis
Safironil undergoes several types of chemical reactions, including:
Oxidation: This compound is converted to its active form through oxidative deamidation.
Inhibition: It competitively inhibits collagen protein synthesis by targeting prolyl 4-hydroxylase.
Fibrogenesis Modulation: This compound alters the pattern of fibrosis by increasing type III collagen deposition and decreasing type I collagen deposition.
Common reagents and conditions used in these reactions include cytochrome P-450 enzymes for oxidative deamidation . The major products formed from these reactions are the active form of this compound and altered collagen types in the liver .
Scientific Research Applications
Safironil has been extensively studied for its antifibrotic properties. Its applications include:
Mechanism of Action
Safironil exerts its effects by inhibiting prolyl 4-hydroxylase, an enzyme crucial for collagen formation . By competitively inhibiting this enzyme, this compound prevents the activation of hepatic stellate cells and reduces collagen synthesis . This leads to a decrease in liver fibrogenesis and an alteration in the pattern of fibrosis, with increased type III collagen deposition and decreased type I collagen deposition .
Comparison with Similar Compounds
Safironil is unique in its ability to specifically target prolyl 4-hydroxylase and modulate collagen synthesis. Similar compounds include:
HOE 077: Another prolyl 4-hydroxylase inhibitor with similar antifibrotic properties.
S 4682: A compound that also inhibits prolyl 4-hydroxylase and reduces hepatic stellate cell activation.
Alpha-Tocopherol: Reduces lipid peroxidation and attenuates hepatic stellate cell activation.
Retinyl Palmitate: A retinoid that reduces hepatic stellate cell activation.
Silybinin: Extracted from milk thistle, it has mixed effects in human liver diseases.
This compound stands out due to its specific targeting of prolyl 4-hydroxylase and its effectiveness in combination therapies for liver fibrosis .
Properties
IUPAC Name |
2-N,4-N-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSXICGBWKECLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158677 | |
| Record name | Safironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134377-69-8 | |
| Record name | Safironil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134377698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAFIRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK4M8AX1LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


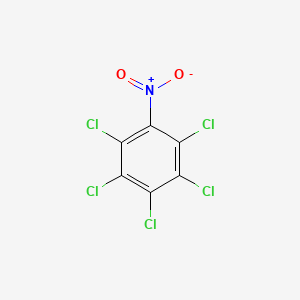
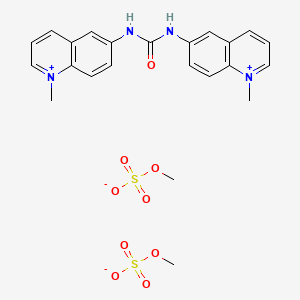
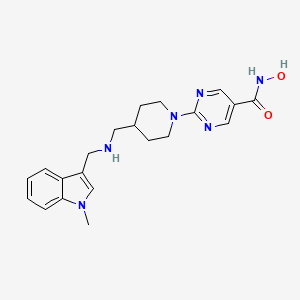

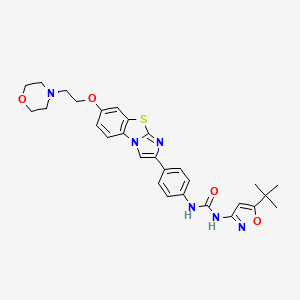
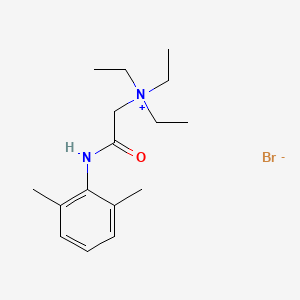
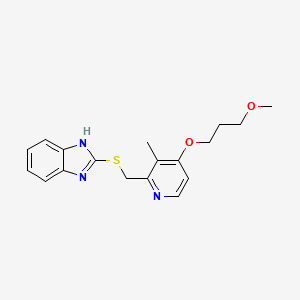

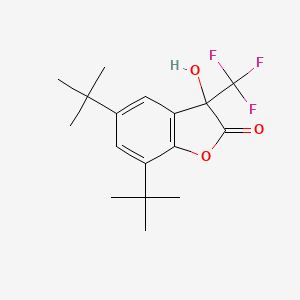
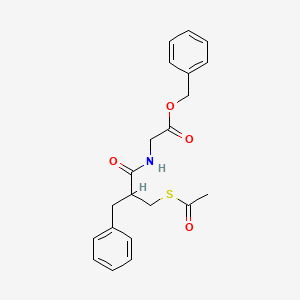
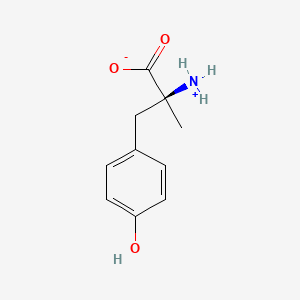
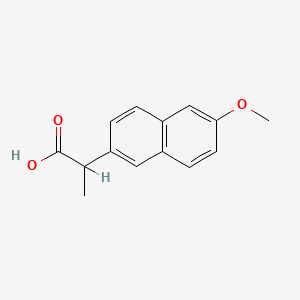
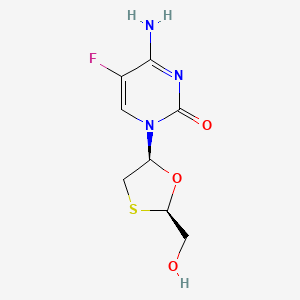
![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
